5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
Overview
Description
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds with significant importance in medicinal chemistry due to their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and a chloromethyl group at position 2 on the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichlorobenzimidazole with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted benzimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy benzimidazole derivatives.
Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methyl-substituted benzimidazole derivatives.
Scientific Research Applications
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methyl-benzimidazole
- 2-(Chloromethyl)-5,6-dimethyl-benzimidazole
- 2-(1-Chloroethyl)-benzimidazole
Uniqueness
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is unique due to the presence of two chlorine atoms on the benzimidazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .
Properties
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBKGPVGKLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192879 | |
Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-03-5 | |
Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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